molecular formula C14H23NO4 B6260337 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid CAS No. 1427379-08-5

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

Cat. No. B6260337
CAS RN: 1427379-08-5
M. Wt: 269.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid (hereafter referred to as “TBCPC acid”) is an organic compound with a cyclopropane ring and a tert-butyloxycarbonyl group attached to a piperidine ring. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the synthesis of pharmaceuticals. TBCPC acid has many applications in scientific research due to its unique properties, including its ability to form stable complexes with metal ions and its low reactivity with other molecules. In

Scientific Research Applications

TBCPC acid has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antifungals, antivirals, and antiparasitics. It is also used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, TBCPC acid is used as a catalyst in the synthesis of polymers, as well as in the synthesis of organic compounds.

Mechanism of Action

TBCPC acid is a versatile reagent with numerous applications in scientific research. Its unique properties, such as its ability to form stable complexes with metal ions and its low reactivity with other molecules, make it an ideal catalyst for a wide range of reactions. TBCPC acid acts as a Lewis acid, meaning it donates electrons to molecules in order to form a new bond. Additionally, it can act as a Bronsted acid, meaning it can donate a proton to molecules in order to form a new bond.
Biochemical and Physiological Effects
TBCPC acid has been studied for its potential biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to determine the full range of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

TBCPC acid has several advantages for laboratory experiments. Its low reactivity with other molecules makes it an ideal catalyst for a wide range of reactions, and its ability to form stable complexes with metal ions makes it useful for synthesizing certain pharmaceuticals. Additionally, its relatively low cost and availability make it a popular choice for scientific research. However, there are some limitations to its use in laboratory experiments. Its high reactivity with certain molecules can lead to unexpected results, and its low solubility in water can make it difficult to use in certain experiments.

Future Directions

The potential applications of TBCPC acid are vast, and there are many potential future directions for research into its use. For example, further research could be conducted into its biochemical and physiological effects, as well as its potential uses in drug synthesis. Additionally, its use as a catalyst in the synthesis of polymers and other organic compounds could be further explored. Finally, its potential use as an inhibitor of bacteria, fungi, and viruses could be investigated further.

Synthesis Methods

TBCPC acid can be synthesized by a variety of methods. One common method is the reaction of tert-butyl isocyanate with piperidine in the presence of a base such as potassium carbonate. This reaction produces the desired compound in high yields. Other methods include the reaction of tert-butyl isocyanate with cyclopropanecarboxylic acid, the reaction of tert-butyl isocyanate with cyclopropylmethyl carboxylate, and the reaction of tert-butyl isocyanate with cyclopropylmethyl chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid' involves the protection of piperidine, followed by the reaction with cyclopropane carboxylic acid to form the desired product.", "Starting Materials": ["Piperidine", "tert-Butyl chloroformate", "Cyclopropane carboxylic acid", "Triethylamine", "Dichloromethane", "Sodium bicarbonate", "Water"], "Reaction": ["1. Piperidine is reacted with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}chloroformate.", "2. The resulting product is then treated with cyclopropane carboxylic acid in the presence of triethylamine and dichloromethane to form the desired compound, 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid.", "3. The final product is purified by treating with sodium bicarbonate and water to remove any remaining impurities."] }

CAS RN

1427379-08-5

Product Name

1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid

Molecular Formula

C14H23NO4

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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